N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide
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Overview
Description
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide is a complex organic compound belonging to the quinazoline derivatives family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the cyclization of o-aminobenzonitrile derivatives with appropriate reagents to form the quinazoline ring. Subsequent functionalization introduces the isopropylsulfanyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide has shown potential in biological studies, particularly in the context of neuroinflammation. Research has indicated that derivatives of this compound can inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6.
Medicine: The compound's anti-inflammatory properties make it a candidate for the development of new therapeutic agents
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique chemical properties may contribute to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide exerts its effects involves the modulation of molecular targets and pathways. The compound interacts with specific receptors and enzymes, leading to the inhibition of inflammatory responses. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may affect signaling pathways related to cytokine production and immune responses.
Comparison with Similar Compounds
Quinazoline derivatives: Other quinazoline derivatives share structural similarities with N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide and may exhibit similar biological activities.
Isopropylsulfanyl derivatives: Compounds containing the isopropylsulfanyl group can have comparable chemical properties and reactivity.
Uniqueness: this compound stands out due to its specific combination of structural features and biological activities
Properties
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-propan-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)22-10-15(21)19-17-18-9-13-8-7-12-5-3-4-6-14(12)16(13)20-17/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBPBYBUJWXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)NC1=NC=C2CCC3=CC=CC=C3C2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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